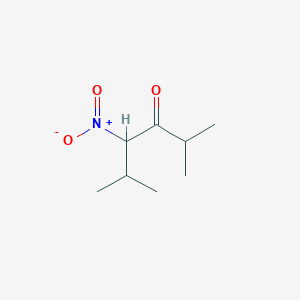
3-Hexanone, 2,5-dimethyl-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanone, 2,5-dimethyl-4-nitro- is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol It is a derivative of hexanone, characterized by the presence of two methyl groups and a nitro group attached to the hexanone backbone
Métodos De Preparación
The synthesis of 3-Hexanone, 2,5-dimethyl-4-nitro- typically involves the nitration of 2,5-dimethylhexan-3-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process introduces the nitro group at the desired position on the hexanone molecule .
Industrial production methods may involve more advanced techniques to ensure higher yields and purity. These methods could include the use of continuous flow reactors and optimized reaction conditions to achieve efficient nitration.
Análisis De Reacciones Químicas
3-Hexanone, 2,5-dimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the nitro group can yield amines. Typical reducing agents include hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically results in the formation of 2,5-dimethyl-4-aminohexan-3-one.
Aplicaciones Científicas De Investigación
3-Hexanone, 2,5-dimethyl-4-nitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing. It may have applications in the development of new drugs or therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Hexanone, 2,5-dimethyl-4-nitro- exerts its effects depends on the specific context of its use. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the molecule. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
3-Hexanone, 2,5-dimethyl-4-nitro- can be compared with other similar compounds, such as:
2,5-Dimethyl-4-nitro-3-hexanone: Similar in structure but with different positional isomers.
2,5-Dimethyl-3-hexanone: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Nitro-3-hexanone: Similar nitro group but different methyl group positions, leading to variations in reactivity and applications.
The uniqueness of 3-Hexanone, 2,5-dimethyl-4-nitro- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-nitrohexan-3-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(9(11)12)8(10)6(3)4/h5-7H,1-4H3 |
Clave InChI |
MOADJHPMFUMYQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)C(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


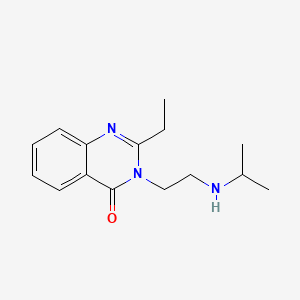
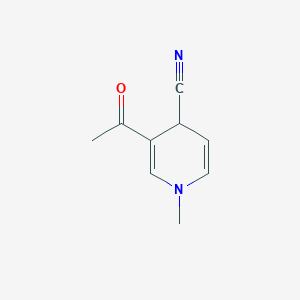
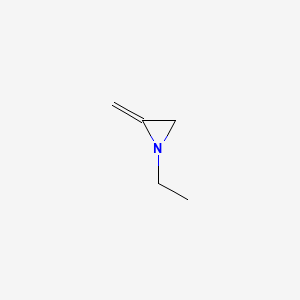
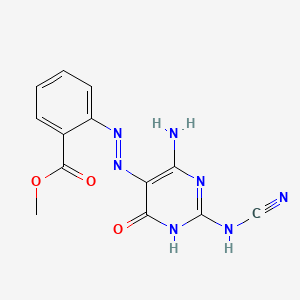
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
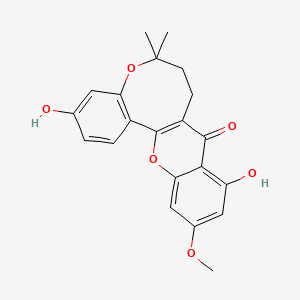
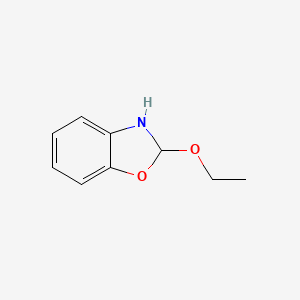

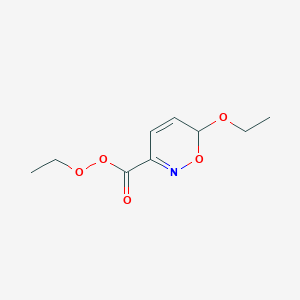
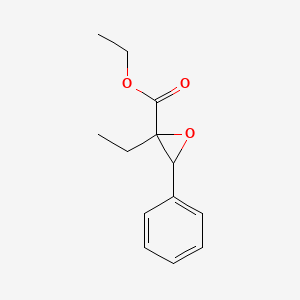

![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
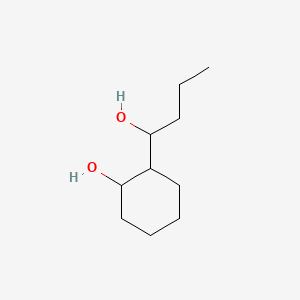
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
